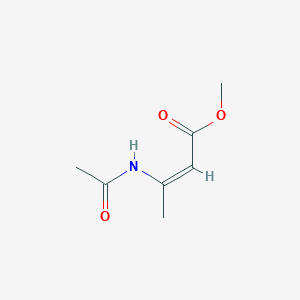
3,3'-dithiobis[N-acetyl-Valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-dithiobis[N-acetyl-Valine] is a chemical compound with the molecular formula C14H24N2O6S2 and a molecular weight of 380.5 g/mol.
Análisis De Reacciones Químicas
3,3’-dithiobis[N-acetyl-Valine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3’-dithiobis[N-acetyl-Valine] has several scientific research applications, including its use in chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: It is used as a cross-linking reagent in various chemical reactions.
Biology: It is utilized to stabilize interactions between proteins and other biomolecules.
Industry: It is used in the development of biocompatible materials and nanotechnology.
Mecanismo De Acción
Comparación Con Compuestos Similares
3,3’-dithiobis[N-acetyl-Valine] can be compared with other similar compounds, such as 3,3’-dithiobis[sulfosuccinimidylpropionate] and dithiobis[succinimidylpropionate]. These compounds share similar functional groups and properties but differ in their solubility and specific applications .
3,3’-dithiobis[sulfosuccinimidylpropionate]: Water-soluble and used for cross-linking cell surface proteins.
Dithiobis[succinimidylpropionate]: Non-water-soluble and used for intracellular and intramembrane conjugation.
Propiedades
Número CAS |
67809-84-1 |
|---|---|
Fórmula molecular |
C14H24N2O6S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[[(1R)-1-acetamido-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H24N2O6S2/c1-7(17)15-9(11(19)20)13(3,4)23-24-14(5,6)10(12(21)22)16-8(2)18/h9-10H,1-6H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m1/s1 |
Clave InChI |
TYARMXWNXXYBMN-NXEZZACHSA-N |
SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |
SMILES isomérico |
CC(=O)N[C@H](C(=O)O)C(C)(C)SSC(C)(C)[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(C(=O)O)C(C)(C)SSC(C)(C)C(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)






![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)
